molecular formula C14H19F3N2O3S B2736469 N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1210690-57-5

N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2736469
CAS RN: 1210690-57-5
M. Wt: 352.37
InChI Key: FHCHMFCZOLTYIA-UHFFFAOYSA-N
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Description

“N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C14H19F3N2O3S. It has a molecular weight of 352.37. The compound is also known by its CAS Number: 1185293-42-8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.29 . It’s important to note that the physical and chemical properties of a compound can be influenced by factors such as its molecular structure and the nature of its constituent atoms.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

A series of novel benzenesulfonamide derivatives, including those similar to N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have been found to exhibit significant biological activities, suggesting their potential for therapeutic applications (Küçükgüzel et al., 2013).

Biochemical Evaluation as Enzyme Inhibitors

In biochemical research, similar benzenesulfonamides have been evaluated as inhibitors of specific enzymes. For instance, studies have investigated compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme relevant in various neuropathological conditions. These compounds provide insights into potential therapeutic applications in neurological disorders (Röver et al., 1997).

Hydrolysis and Degradation Studies

The hydrolysis and degradation mechanisms of compounds structurally similar to N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, such as triasulfuron, have been a subject of study. These studies provide valuable information on the stability and environmental impact of such compounds (Braschi et al., 1997).

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c1-19-8-6-11(7-9-19)10-18-23(20,21)13-4-2-12(3-5-13)22-14(15,16)17/h2-5,11,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCHMFCZOLTYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methylpiperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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